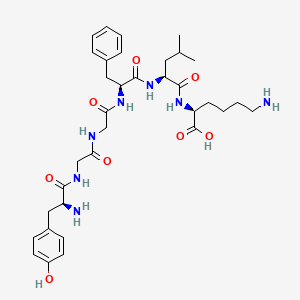

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49N7O8/c1-21(2)16-27(32(46)40-26(34(48)49)10-6-7-15-35)41-33(47)28(18-22-8-4-3-5-9-22)39-30(44)20-37-29(43)19-38-31(45)25(36)17-23-11-13-24(42)14-12-23/h3-5,8-9,11-14,21,25-28,42H,6-7,10,15-20,35-36H2,1-2H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,47)(H,48,49)/t25-,26-,27-,28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZBLPUKVGDTD-LJWNLINESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Receptor Binding of H Tyr Gly Gly Phe Leu Lys Oh

Ion Channel Modulation and Activity

The peptide has demonstrated the ability to modulate the activity of critical ion channels involved in neuronal excitability. biosynth.com Opioid peptides, in general, can influence ion channels, often through the activation of G-protein coupled receptors. researchgate.netjneurosci.org

Research on H-Tyr-Gly-Gly-Phe-Leu-Lys-OH has indicated its capacity to inhibit the activity of voltage-sensitive sodium channels in rat primary neurons. biosynth.com Voltage-gated sodium channels (VGSCs) are fundamental to the generation of action potentials in excitable cells like neurons. physiology.org The modulation of these channels is a key mechanism for controlling neuronal excitability.

The compound this compound has been shown to inhibit the activity of calcium channels in rat primary neurons. biosynth.com This aligns with broader findings that opioid peptides can reduce the duration of calcium-dependent action potentials. nih.govumich.edu The activation of opioid receptors is known to inhibit voltage-activated calcium channels, a mechanism that is crucial in modulating neurotransmitter release. researchgate.netjneurosci.orgnih.gov This inhibition is often mediated by a converging G-protein pathway. nih.gov Specifically, mu- and delta-opioid receptors can couple to voltage- and/or calcium-dependent potassium channels, which indirectly reduces calcium-dependent action potential duration. nih.gov Other studies show that opioid receptor activation can directly inhibit N- and P/Q-type calcium channels, but not L-type channels, in central nervous system cells. jneurosci.org

Inhibition of Receptor-Ligand Interactions

The peptide has also been identified as an inhibitor of binding at key neurotransmitter receptors. biosynth.com

In studies using Chinese Hamster Ovary (CHO) cells, this compound was found to inhibit the binding of ligands to acetylcholine (B1216132) receptors. biosynth.com The interaction between opioid peptides and the cholinergic system is a known area of research; for instance, the first endogenous opioids, enkephalins, were discovered through their ability to inhibit the release of acetylcholine from nerves. mdpi.comnih.gov

In experiments conducted with Human Embryonic Kidney (HEK) 293 cells, the peptide demonstrated an ability to inhibit the binding of ligands to dopamine (B1211576) D2 receptors. biosynth.com The dopaminergic system is closely linked with the endogenous opioid system. pnas.org While many interactions are indirect, such as the modulation of dopamine release via opioid action on GABAergic neurons, this finding points toward a more direct interaction with the D2 receptor itself. wikipedia.orgfrontiersin.org Studies on the parent molecule, β-endorphin, show that its secretion can be influenced by a dopaminergic system involving the D2 receptor. nih.govdntb.gov.ua

Exploration of Opioid Receptor Binding and Selectivity

As a peptide containing the Tyr-Gly-Gly-Phe motif, which is essential for opioid activity, this compound is an opioid peptide. semanticscholar.org It is a fragment of the larger endogenous opioid β-endorphin. The binding affinity and selectivity of opioid peptides are crucial determinants of their physiological effects.

β-endorphin, the precursor molecule, is known to bind to multiple opioid receptor subtypes. oup.commdpi.com It has the highest affinity for the μ-opioid receptor, followed by the δ- and κ-opioid receptors. wikipedia.orgacademicjournals.org Docking studies have sought to identify the specific amino acid residues of β-endorphin that are critical for binding to each receptor subtype. academicjournals.org The similar pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is known to have the highest affinity for the δ-opioid receptor. nih.gov The presence of the C-terminal lysine (B10760008) in this compound would therefore be expected to influence its specific binding profile and selectivity compared to other endorphin fragments and enkephalins.

Table 1: Research Findings on this compound Interactions

| Interaction Type | Target | Effect | Cell Model |

|---|---|---|---|

| Ion Channel Modulation | Voltage-Sensitive Sodium Channels | Inhibition | Rat Primary Neurons |

| Ion Channel Modulation | Calcium Channels | Inhibition | Rat Primary Neurons |

| Receptor-Ligand Inhibition | Acetylcholine Receptors | Inhibition of Ligand Binding | CHO Cells |

| Receptor-Ligand Inhibition | Dopamine D2 Receptors | Inhibition of Ligand Binding | HEK 293 Cells |

Table 2: Known Opioid Receptor Affinity Order for β-Endorphin

| Receptor Subtype | Binding Affinity Rank |

|---|---|

| μ1 (mu 1) | 1 (Highest) |

| μ2 (mu 2) | 2 |

| δ (delta) | 3 |

| κ1 (kappa 1) | 4 (Lowest) |

Data based on the parent molecule, β-endorphin. academicjournals.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-endorphin |

| Leu-enkephalin |

| Acetylcholine |

| Dopamine |

| GABA (gamma-aminobutyric acid) |

| Morphine |

| DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) |

| DPDPE ([D-Pen2, D-Pen5]enkephalin) |

| U69593 |

Kappa Opioid Receptor Affinity and Functional Activity

Dynorphin (B1627789) A and its longer fragments are recognized as the endogenous ligands for the kappa opioid receptor (KOR), exhibiting high affinity and potent agonist activity. nih.gov However, the shorter fragment, this compound (dynorphin A (1-6)), displays a significantly different profile. Research indicates that this hexapeptide has limited activity and shows no efficacy at the KOR. mdpi.com

One study demonstrated that while longer dynorphin fragments (1-7, 1-9, and 1-17) displayed potent agonism at the KOR, dynorphin A (1-6) showed only weak partial agonist behavior, with some inhibition of cAMP production observed only at a high concentration of 1µM. mdpi.com This suggests that the presence of the arginine residue at position 7 is a key determinant for KOR activation. mdpi.com

| Compound | Functional Activity at KOR | Notes |

|---|---|---|

| This compound (Dynorphin A (1-6)) | Weak partial agonist behavior; No significant efficacy. mdpi.com | Some cAMP inhibition only at 1µM. mdpi.com |

| Dynorphin A (1-7) | Potent Agonist | Similar potency to Dynorphin A (1-17). mdpi.com |

| Dynorphin A (1-13) | Potent Agonist | High affinity with a Ki of 0.11 nM. acs.org |

| Dynorphin A (1-17) | Potent Agonist | Considered a primary endogenous KOR ligand. avantorsciences.com |

Mu and Delta Opioid Receptor Cross-Reactivity

While demonstrating negligible activity at the kappa opioid receptor, this compound does exhibit some cross-reactivity with the mu (MOR) and delta (DOR) opioid receptors. Studies have shown that dynorphin A (1-6) maintains some efficacy at both the MOR and DOR. mdpi.com

In functional assays, dynorphin A (1-6) was found to have a significantly higher IC50 value at the delta opioid receptor compared to other, longer dynorphin fragments, indicating a tenfold lower potency. mdpi.com Despite this lower potency, its activity at MOR and DOR suggests that some of the physiological effects of the metabolism of longer dynorphin peptides could be mediated by this fragment. mdpi.com

The N-terminal sequence "Tyr-Gly-Gly-Phe" is a common motif in endogenous opioid peptides and is often referred to as the "message" sequence, essential for binding to all opioid receptors. frontiersin.org The subsequent amino acids in the "address" sequence then confer selectivity for the different opioid receptor subtypes. frontiersin.org In the case of this compound, the address sequence is too short to confer significant kappa activity but allows for some residual interaction with mu and delta receptors.

| Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |

|---|---|---|---|

| Mu Opioid Receptor (MOR) | Data not available | Data not available | Maintains some efficacy. mdpi.com |

| Delta Opioid Receptor (DOR) | Data not available | Significantly higher IC50 than longer fragments (lower potency). mdpi.com | Maintains some efficacy. mdpi.com |

Opioid Receptor-Independent Actions

A significant aspect of the pharmacology of dynorphin peptides, including this compound, is their ability to exert biological effects through mechanisms that are independent of opioid receptors. These non-opioid actions are often excitatory in nature and can counterbalance the typical inhibitory effects mediated by opioid receptors.

One of the most studied non-opioid mechanisms of dynorphin A and its fragments is the interaction with the N-methyl-D-aspartate (NMDA) receptor complex. escholarship.org These excitatory effects are not blocked by opioid antagonists like naloxone, indicating a separate mechanism of action. nih.gov Des-tyrosine fragments of dynorphin A, which are inactive at opioid receptors, have been shown to have direct effects on NMDA receptors. avantorsciences.com This interaction is thought to contribute to phenomena such as neurotoxicity and certain types of pain. escholarship.org

Furthermore, recent studies have identified bradykinin (B550075) receptors as another non-opioid target for dynorphin A. nih.gov Dynorphin A can act as an agonist at bradykinin receptors, leading to an increase in intracellular calcium. nih.gov This action has been implicated in the maintenance of neuropathic pain. nih.gov The ability of this compound to engage these non-opioid signaling pathways highlights the multifaceted nature of this peptide.

| Non-Opioid Target | Observed Effect | Reference |

|---|---|---|

| NMDA Receptor Complex | Excitatory effects, potential neurotoxicity. | avantorsciences.comescholarship.orgnih.gov |

| Bradykinin Receptors | Agonist activity, increase in intracellular calcium, role in neuropathic pain. | nih.gov |

Cellular and Subcellular Mechanisms of Action of H Tyr Gly Gly Phe Leu Lys Oh

G-Protein Coupled Receptor (GPCR) Signaling Transduction Pathways

As a ligand for opioid receptors, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH's primary signaling mechanism is through G-protein coupling. Opioid receptors are canonical members of the GPCR superfamily, characterized by seven transmembrane domains. nih.govwikipedia.org They couple primarily to inhibitory G-proteins of the Gi/o family. nih.gov

The signaling cascade is initiated upon the binding of the peptide to the receptor, which induces a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein. nih.gov The GTP-bound Gα-subunit and the Gβγ-dimer then dissociate from each other and from the receptor. Both dissociated components are active and can modulate the activity of various downstream effector proteins. nih.gov

Key downstream effects of opioid receptor-activated Gi/o proteins include:

Inhibition of Adenylyl Cyclase: The activated Gαi/o-subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov

Modulation of Ion Channels: The Gβγ-dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. nih.gov These actions generally lead to a decrease in neuronal excitability.

The termination of the signal occurs when the Gα-subunit hydrolyzes GTP back to GDP, a process accelerated by Regulator of G-protein Signaling (RGS) proteins. nih.gov The GDP-bound Gα-subunit then re-associates with the Gβγ-dimer, returning the G-protein to its inactive state. nih.gov

Receptor Internalization and Desensitization Mechanisms

Prolonged or repeated exposure to an agonist like this compound typically leads to desensitization, a process where the cellular response to the agonist diminishes over time. This is a crucial homeostatic mechanism to prevent overstimulation. Key processes involved in opioid receptor desensitization are phosphorylation, arrestin recruitment, and receptor internalization (endocytosis). nih.govnih.gov

Phosphorylation: Upon agonist binding, the opioid receptor is rapidly phosphorylated on serine and threonine residues in its C-terminal tail by G-protein-coupled receptor kinases (GRKs). nih.gov

Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins (arrestin-2 and arrestin-3). nih.gov The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its primary signaling pathway and leading to desensitization. nih.gov

Internalization: The β-arrestin-bound receptor complex is then targeted for internalization into the cell via clathrin-coated pits. nih.gov This process of endocytosis removes the receptors from the cell surface, further contributing to the desensitization of the cellular response. nih.gov Once internalized, the receptors are delivered to endosomes. From the endosomal compartment, they can be either dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation in lysosomes, resulting in receptor downregulation. nih.gov

It is important to note that different opioid ligands can induce different degrees of receptor internalization. nih.gov For example, endogenous peptides like enkephalins are generally efficient at inducing receptor endocytosis, whereas morphine is a notoriously poor inducer of μ-opioid receptor internalization. nih.govdoi.org The ability of this compound to induce internalization would be a key determinant of its long-term signaling profile. The process of desensitization is complex, with studies indicating that a reduction in the number of functional receptors and a decrease in the agonist's affinity for the remaining active receptors can both play a role. molbiolcell.org

| Mechanism | Description | Key Molecules |

| Phosphorylation | Agonist-induced phosphorylation of the receptor's C-terminal tail. | G-protein-coupled receptor kinases (GRKs) |

| Arrestin Recruitment | Binding of arrestin to the phosphorylated receptor, causing G-protein uncoupling. | β-arrestin 2, β-arrestin 3 |

| Internalization | Removal of receptors from the cell surface via endocytosis. | Clathrin, AP-2 |

| Post-Internalization Sorting | Receptors are either recycled back to the membrane (resensitization) or degraded (downregulation). | Endosomes, Lysosomes |

Effects on Specific Cell Lines and Primary Cultures

The synthetic peptide this compound has been the subject of in vitro studies to elucidate its effects on various cell types, providing insights into its potential biological activities. Research has focused on its interactions with rat primary neurons, Chinese Hamster Ovary (CHO) cells, and Human Embryonic Kidney (HEK) 293 cells.

Rat Primary Neurons

In studies involving rat primary neurons, this compound has demonstrated the ability to modulate the activity of ion channels. Specifically, the peptide has been shown to inhibit voltage-sensitive sodium and calcium channels. medchemexpress.com This inhibitory action on crucial ion channels suggests a potential role in regulating neuronal excitability and signaling pathways.

PC12 Cells

Despite being a common model in neurobiological research, extensive searches of available scientific literature did not yield specific research findings on the effects of this compound on the PC12 cell line. This particular cell line, derived from a pheochromocytoma of the rat adrenal medulla, is often utilized to study neuronal differentiation and neurosecretion. The absence of data on this cell line indicates a gap in the current understanding of the peptide's full range of cellular effects.

CHO Cells

Investigations using Chinese Hamster Ovary (CHO) cells have revealed that this compound can interfere with receptor-ligand binding. The peptide was found to inhibit the binding of ligands to acetylcholine (B1216132) receptors in this cell line. medchemexpress.com This finding points towards a potential antagonistic or modulatory role at cholinergic synapses.

HEK 293 Cells

In Human Embryonic Kidney (HEK) 293 cells, this compound has been observed to affect dopamine (B1211576) receptor interactions. Research indicates that the peptide inhibits the binding of ligands to dopamine D2 receptors. medchemexpress.com This suggests that the peptide may influence dopaminergic signaling pathways, which are critical in various physiological processes.

Summary of Effects on Different Cell Lines

| Cell Line | Effect | Mechanism of Action |

| Rat Primary Neurons | Inhibition of ion channel activity | Blocks voltage-sensitive sodium and calcium channels medchemexpress.com |

| PC12 Cells | No data available | Not applicable |

| CHO Cells | Inhibition of receptor binding | Prevents ligand binding to acetylcholine receptors medchemexpress.com |

| HEK 293 Cells | Inhibition of receptor binding | Prevents ligand binding to dopamine D2 receptors medchemexpress.com |

Structure Activity Relationship Sar Studies of H Tyr Gly Gly Phe Leu Lys Oh and Analogues

Elucidation of Key Amino Acid Residues for Biological Activity

SAR studies have identified several amino acid residues within the H-Tyr-Gly-Gly-Phe-Leu-Lys-OH sequence that are critical for its biological function. The N-terminal tyrosine (Tyr¹) is universally recognized as the primary pharmacophore for all opioid peptides. Its phenolic hydroxyl group and protonated amino group are essential for interaction with opioid receptors.

The phenylalanine residue at position four (Phe⁴) is another crucial component. The aromatic side chain of phenylalanine is involved in key hydrophobic interactions within the receptor binding pocket. Modifications to this residue generally lead to a significant loss of activity.

While the Gly²-Gly³ dipeptide segment was initially thought to be a flexible spacer, some studies on related peptides suggest it influences the peptide's conformation. The leucine (B10760876) at position five (Leu⁵) contributes to the hydrophobic character of the peptide, which is important for receptor affinity. Structure–activity analyses of the full Dynorphin (B1627789) A peptide indicate that Tyr¹, Phe⁴, and Leu⁵ are required for efficient KOR binding. oup.com

The lysine (B10760008) at the C-terminal position (Lys⁶) provides a positive charge at physiological pH. This basic residue is considered part of the "address" sequence, which helps confer selectivity for the kappa opioid receptor. In longer dynorphin A analogues, the positively charged residues, such as arginine (Arg) and lysine (Lys), are crucial for binding to the KOR, likely through electrostatic interactions with negatively charged domains on the receptor. acs.org

| Residue Position | Amino Acid | Role in Biological Activity |

| 1 | Tyrosine (Tyr) | Essential pharmacophore; interacts with receptor via hydroxyl and amino groups. |

| 2 | Glycine (Gly) | Contributes to conformational flexibility. |

| 3 | Glycine (Gly) | Acts as a spacer, allowing for proper orientation of key residues. |

| 4 | Phenylalanine (Phe) | Aromatic ring crucial for hydrophobic interactions in the receptor pocket. |

| 5 | Leucine (Leu) | Contributes to hydrophobic character, important for receptor affinity. oup.com |

| 6 | Lysine (Lys) | Positive charge contributes to the "address" sequence for KOR selectivity. acs.org |

Impact of Peptide Length and C-Terminal Modifications

The length of the peptide chain significantly affects its affinity for opioid receptors. Studies on truncated analogues of dynorphin A have shown that peptides shorter than seven amino acids often lack significant affinity. acs.org While this compound (Dynorphin A 1-6) is a known metabolite, its binding affinity is considerably lower than that of longer fragments like dynorphin A (1-8) or (1-11). Stepwise removal of C-terminal residues from longer, potent dynorphin A analogues results in a progressive loss of binding potency. acs.org

Modifications at the C-terminus can also have a profound impact on activity. The native peptide possesses a free carboxyl group (-OH), which is negatively charged at physiological pH. A common modification is C-terminal amidation (-NH₂), which neutralizes this negative charge. bachem.com This change can mimic the structure of many native peptide hormones and often increases receptor affinity and biological stability by making the peptide less susceptible to degradation by carboxypeptidases. sigmaaldrich.com For instance, the peptide [Pro³]Dyn A(1−11)-NH₂, which has a C-terminal amide, exhibits very high affinity and selectivity for the KOR. acs.org

| Modification | Description | Impact on Activity |

| Peptide Truncation | Removing C-terminal residues. | Generally leads to a significant loss of receptor affinity; analogues shorter than seven amino acids show poor binding. acs.org |

| C-Terminal Amidation | Replacing the C-terminal -OH with -NH₂. | Neutralizes the negative charge, often increasing receptor affinity and stability against enzymatic degradation. acs.orgsigmaaldrich.com |

| C-Terminal Esterification | Replacing the C-terminal -OH with an ester group (e.g., -OMe, -OEt). | Increases hydrophobicity and can enhance membrane permeability. biosynth.com |

N-Terminal Modifications and Their Influence on Receptor Selectivity

The N-terminal amino group of Tyr¹ is a key site for modifications that can alter both potency and receptor selectivity. Since this amine is part of the essential pharmacophore, modifications must be carefully designed.

Acetylation of the N-terminus is a common modification that removes the positive charge. sigmaaldrich.com While this can increase peptide stability, it often reduces opioid receptor affinity as the protonated amine is crucial for the canonical interaction.

In contrast, the addition of specific alkyl or aryl groups to the N-terminus can enhance affinity and selectivity. For example, in studies of dynorphin A analogues, N-terminal modifications such as the addition of N-phenethyl or N-cyclopropylmethyl groups resulted in analogues with high KOR affinities. researchgate.net The development of the KOR-selective antagonist zyklophin (B10770762) involved N-terminal modification with an N-benzyl group on Tyr¹. researchgate.net These bulky additions are thought to engage additional binding sites on the receptor, thereby modulating the ligand's pharmacological profile. The challenge with such modifications is to maintain selectivity for the N-terminal α-amine over the ε-amine of the Lys⁶ side chain. nih.gov

| N-Terminal Modification | Example | Influence on Receptor Binding |

| Acetylation | Ac-Tyr-Gly-Gly... | Removes positive charge; generally decreases affinity for opioid receptors. sigmaaldrich.com |

| Alkylation/Arylation | N-benzyl-Tyr¹, N-phenethyl-Tyr¹ | Can significantly increase affinity and selectivity, particularly for the KOR, by engaging additional receptor subsites. researchgate.net |

Conformational Dynamics and Ligand-Receptor Recognition Determinants

The biological activity of this compound is not solely dependent on its primary sequence but also on its three-dimensional structure and flexibility. Like many small linear peptides, it is conformationally flexible in an aqueous solution. oup.com However, upon approaching the receptor, it is believed to adopt a more defined conformation suitable for binding.

Receptor binding is thought to occur in a membrane environment, where the peptide may fold into a more ordered structure. oup.com For longer dynorphin peptides, a stable N-terminal α-helical structure is considered important for receptor binding. oup.com Although the short 1-6 fragment is unlikely to form a stable helix, its conformational preferences are critical.

Ligand-receptor recognition is a multi-point interaction process. Key determinants include:

Ionic Interaction: The protonated N-terminal amine of Tyr¹ interacts with a negative counter-charge (e.g., an aspartate residue) in the receptor.

Hydrophobic Interactions: The aromatic ring of Phe⁴ and the alkyl side chain of Leu⁵ engage with hydrophobic pockets within the receptor.

Electrostatic Steering: The positive charge of the Lys⁶ side chain interacts with a negatively charged domain in the receptor, which is a key determinant for KOR selectivity. acs.org

Studies using conformationally constrained analogues, such as cyclic peptides, have been employed to understand the bioactive conformation. For example, the investigation of the cycloanalog Lys-Tyr-Gly-Gly-Phe-Leu revealed high conformational mobility, but its low-energy structures showed little resemblance to the parent linear peptide, highlighting the complexity of designing constrained analogues that retain activity. nih.gov

Research Methodologies and Advanced Characterization Techniques

Chemical Synthesis of the Hexapeptide and Analogues

The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This well-established technique allows for the efficient and controlled assembly of the peptide chain on a solid resin support. The process involves the sequential addition of amino acids, with their side chains and N-terminals temporarily protected, followed by cleavage from the resin and deprotection to yield the final peptide.

Analogues of this hexapeptide are synthesized to investigate the role of specific amino acids in its biological activity. For instance, modifications such as amino acid substitution (e.g., replacing Glycine with Proline) or the introduction of non-natural amino acids are common strategies. nih.gov These synthetic variations help to map the pharmacophore and understand the structural requirements for receptor binding and selectivity. Another advanced synthetic approach for creating conformationally constrained analogues is ring-closing metathesis, which can be utilized to cyclize the peptide and restrict its flexibility, potentially enhancing its affinity and selectivity for specific receptors.

In Vitro Functional Assays (e.g., cell viability, ion channel recordings, binding assays)

The biological activity of this compound is characterized through a variety of in vitro functional assays. Radioligand binding assays are fundamental for determining the affinity of the peptide for different opioid receptors (μ, δ, and κ). These assays measure the ability of the hexapeptide to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity (Ki).

While longer dynorphin (B1627789) fragments are known to have high affinity for the kappa opioid receptor (KOR), studies on truncated analogues have shown that a minimum length is often required for significant affinity. Analogues shorter than seven amino acids have been reported to lack significant affinity for opioid receptors in some studies. nih.gov However, the this compound fragment, also known as Dynorphin A (1-6), does exhibit affinity for opioid receptors, albeit with a different profile than the longer parent peptide. It shares affinity for the kappa, mu, and delta receptors. nih.gov

Functional assays, such as those measuring the inhibition of adenylyl cyclase, are used to determine the efficacy of the peptide (i.e., whether it acts as an agonist, antagonist, or partial agonist). In CHO cells, Tyr-Gly-Gly-Phe-Leu-Lys has been shown to inhibit the binding of acetylcholine (B1216132) receptors to their ligands, and in HEK 293 cells, it inhibited the binding of dopamine (B1211576) D2 receptors. biosynth.com Furthermore, this peptide has demonstrated the ability to inhibit voltage-sensitive sodium and calcium channels in rat primary neurons. biosynth.com

Binding Affinities of Dynorphin Fragments and Analogues

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| [Pro3]Dyn A(1-11)-NH2 | Kappa (κ) | 2.4 | nih.gov |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr (DSTBULET) | Delta (δ) | 6.14 | nih.gov |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr (DSTBULET) | Mu (μ) | 374 | nih.gov |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu) (BUBU) | Delta (δ) | 4.68 | nih.gov |

| Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu) (BUBU) | Mu (μ) | 475 | nih.gov |

Advanced Spectroscopic and Structural Analysis (e.g., NMR, X-ray Crystallography)

The three-dimensional structure and conformational dynamics of this compound are investigated using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of peptides in solution, mimicking a more physiological environment. NMR studies on longer dynorphin peptides have revealed that the N-terminal segment, which includes the this compound sequence, can adopt a helical turn in a membrane-mimicking environment.

X-ray crystallography provides high-resolution structural information but can be challenging for flexible peptides like this compound, which may not readily form crystals. Structural information for this hexapeptide is often inferred from crystallographic studies of larger dynorphin fragments or from co-crystallization with their receptors.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are invaluable for understanding the behavior of this compound at the molecular level. These methods complement experimental data and provide insights that are difficult to obtain through laboratory techniques alone.

Ligand Docking and Binding Site Prediction

Molecular docking simulations are used to predict the binding mode of this compound to its target receptors. These simulations place the peptide into the three-dimensional structure of the receptor and calculate the most likely binding poses based on scoring functions that estimate the binding energy. This technique helps in identifying key amino acid residues in both the peptide and the receptor that are crucial for their interaction. For instance, docking studies can help visualize how the N-terminal tyrosine of the hexapeptide interacts with the binding pocket of opioid receptors.

Conformational Ensemble Analysis and Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the conformational landscape of the peptide in different environments, such as in aqueous solution or interacting with a lipid bilayer. MD simulations have shown that the N-terminal segment of dynorphin peptides can insert into the cell membrane, which may be a crucial step for receptor interaction. The simulations provide a detailed view of how the peptide's structure and orientation change upon interacting with the membrane.

Predictive Models for Peptide Activity and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) studies, are developed to correlate the structural features of this compound and its analogues with their biological activity. By analyzing a series of related peptides with known activities, QSAR models can identify key molecular descriptors (e.g., hydrophobicity, charge, size) that govern receptor affinity and selectivity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective peptides. The development of these models relies on the systematic modification of the peptide sequence and the subsequent evaluation of the analogues in in vitro assays. nih.gov For example, the replacement of specific residues can drastically alter the peptide's selectivity for different opioid receptors, and these empirical findings are the foundation for building predictive computational models.

Q & A

Synthesis and Purification Methodologies

Basic Research Question : What are the standard protocols for synthesizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, and what challenges arise during solid-phase peptide synthesis (SPPS)? Methodological Answer : this compound is typically synthesized via SPPS using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling efficiency : Activate amino acids (e.g., Tyr, Leu) with HBTU/HOBt or OxymaPure/DIC to minimize racemization .

- Aggregation mitigation : Incorporate backbone-protecting groups (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl for Lys) to reduce steric hindrance .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) achieves >95% purity. MS (MALDI-TOF or ESI) confirms molecular weight .

Advanced Research Question : How can synthesis be optimized for difficult residues like leucine or lysine, and what strategies improve yield in long-chain peptides? Methodological Answer :

- Microwave-assisted SPPS : Enhances coupling efficiency for sterically hindered residues (e.g., Leu, Phe) by reducing reaction time (2–5 min at 50°C) .

- Pseudoproline dipeptides : Insert Tyr-Gly or Phe-Leu as oxazolidine derivatives to prevent β-sheet formation and aggregation .

- Orthogonal protection : Use Alloc/ivDde for Lys side chains to enable selective deprotection in multi-lysine sequences .

Analytical Characterization and Structural Validation

Basic Research Question : What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer :

- HPLC : C18 columns (5 µm, 4.6 × 250 mm) with UV detection at 214 nm assess purity. Retention time shifts indicate impurities or truncations .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+: ~732.9 Da). Isotopic pattern analysis validates monoisotopic peaks .

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24 hr) and quantify residues via HPLC or ninhydrin assay .

Advanced Research Question : How can advanced mass spectrometry (e.g., tandem MS/MS) resolve ambiguities in post-synthesis modifications or sequence errors? Methodological Answer :

- CID/HCD fragmentation : MS/MS spectra identify backbone cleavage patterns (e.g., b/y ions) to distinguish Leu/Ile isobaric pairs or confirm Gly-Gly motifs .

- Ion mobility spectrometry (IMS) : Detects conformational isomers or aggregates missed by traditional MS .

- NMR spectroscopy : 2D NOESY or TOCSY resolves tertiary structure in DMSO or aqueous buffer, critical for studying Tyr-Gly-Gly motifs .

Stability and Degradation Pathways

Basic Research Question : How can researchers assess the stability of this compound under physiological conditions? Methodological Answer :

- Kinetic studies : Incubate the peptide in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hr). Monitor degradation via HPLC area-under-curve (AUC) analysis .

- Enzymatic stability : Expose to trypsin (targeting Lys) or chymotrypsin (targeting Phe/Leu) to identify cleavage hotspots .

Advanced Research Question : What computational models predict degradation pathways, and how can they guide peptide redesign? Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate peptide solvation in explicit water to identify flexible regions (e.g., Gly-Gly-Phe) prone to hydrolysis .

- Density functional theory (DFT) : Calculate activation energies for amide bond cleavage to prioritize stabilizing modifications (e.g., D-amino acid substitution at Leu) .

Functional and Mechanistic Studies

Basic Research Question : What in vitro assays are suitable for studying the bioactivity of this compound? Methodological Answer :

- Receptor binding assays : Use surface plasmon resonance (SPR) with immobilized opioid receptors (e.g., µ-opioid) to measure binding kinetics (KD, kon/koff) .

- Cell-based assays : Transfect HEK293 cells with luciferase reporters under cAMP response elements (CRE) to assess receptor activation .

Advanced Research Question : How can cryo-EM or X-ray crystallography elucidate interactions between this compound and its targets? Methodological Answer :

- Co-crystallization : Soak pre-formed receptor crystals (e.g., µ-opioid) with 10 mM peptide and resolve structures at 2.0–3.0 Å resolution .

- Cryo-EM grid preparation : Use graphene oxide grids to immobilize peptide-receptor complexes for sub-3 Å resolution .

Addressing Data Contradictions in Published Studies

Basic Research Question : How should researchers reconcile conflicting reports on the peptide’s receptor binding affinity? Methodological Answer :

- Assay standardization : Compare buffer conditions (e.g., Mg²+ concentration in SPR vs. radioligand binding) that alter receptor conformation .

- Purity validation : Re-analyze disputed batches via AAA and MS to rule out truncated sequences .

Advanced Research Question : What meta-analysis frameworks integrate heterogeneous data (e.g., in vitro vs. in vivo efficacy) to resolve contradictions? Methodological Answer :

- Bayesian hierarchical modeling : Pool data from multiple studies while accounting for assay-specific variances (e.g., cell line differences) .

- Machine learning : Train random forest models on peptide sequence features (e.g., hydrophobicity, charge) to predict bioactivity outliers .

Ethical and Reproducibility Considerations

Basic Research Question : What documentation is critical for ensuring reproducibility in peptide synthesis and testing? Methodological Answer :

- Batch records : Detail resin lot numbers, coupling times, and purification chromatograms .

- Raw data archiving : Share MS spectra, HPLC traces, and NMR assignments in public repositories (e.g., Zenodo) .

Advanced Research Question : How can researchers address ethical concerns when studying peptides with potential therapeutic applications? Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.